![molecular formula C14H16ClNO4 B13103692 (R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate CAS No. 1052699-08-7](/img/structure/B13103692.png)
(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of oxazepines Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom
Preparation Methods
The synthesis of TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted benzene derivative, which undergoes a series of transformations including halogenation, oxidation, and cyclization to form the oxazepine ring. The tert-butyl group is often introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form new esters.
Scientific Research Applications
TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Benzodiazepines: Both oxazepines and benzodiazepines contain heterocyclic rings with nitrogen atoms, but benzodiazepines have a fused benzene and diazepine ring system. Oxazepines have a different ring structure, which can lead to different biological activities.
Isoxazoles: Isoxazoles are five-membered heterocyclic compounds with one oxygen and one nitrogen atom. They share some chemical properties with oxazepines but have a smaller ring size and different reactivity.
Quinoxalines: Quinoxalines are another class of heterocyclic compounds with a benzene ring fused to a pyrazine ring. They have different electronic properties and reactivity compared to oxazepines.
Properties
CAS No. |
1052699-08-7 |
|---|---|
Molecular Formula |
C14H16ClNO4 |
Molecular Weight |
297.73 g/mol |
IUPAC Name |
tert-butyl (3R)-8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate |
InChI |
InChI=1S/C14H16ClNO4/c1-14(2,3)20-13(18)9-7-19-11-6-8(15)4-5-10(11)16-12(9)17/h4-6,9H,7H2,1-3H3,(H,16,17)/t9-/m1/s1 |
InChI Key |
DOMUXMPWIOTODO-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1COC2=C(C=CC(=C2)Cl)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)C1COC2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


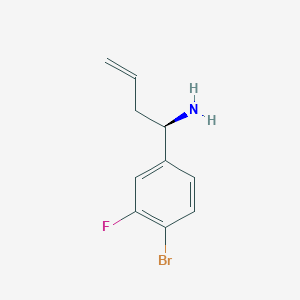

![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)

![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride](/img/structure/B13103635.png)
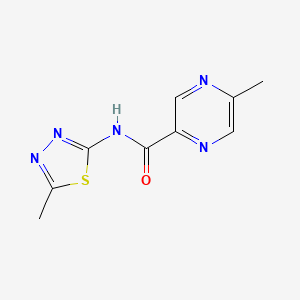

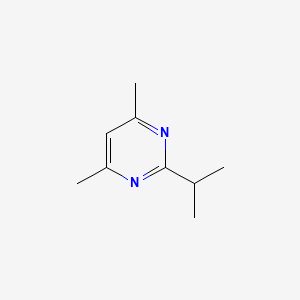

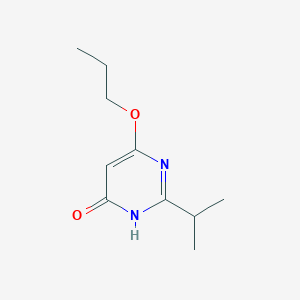
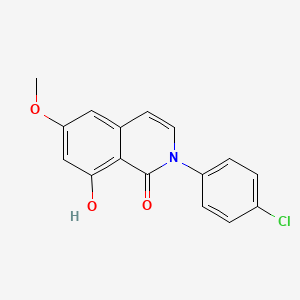
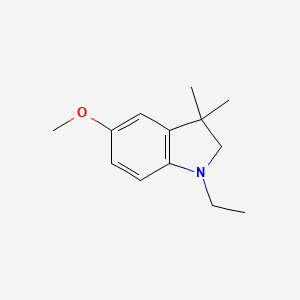
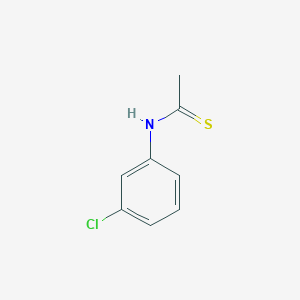
![7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13103705.png)
